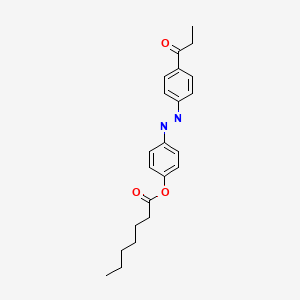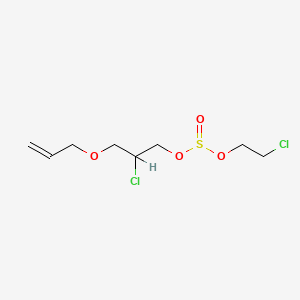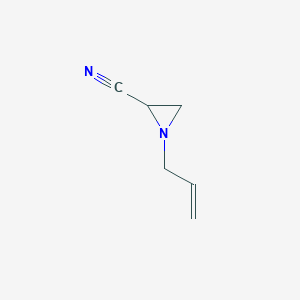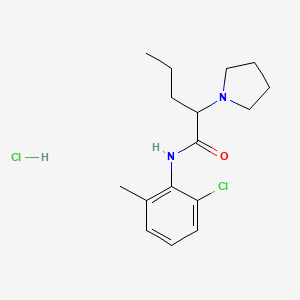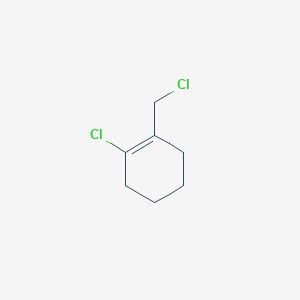
1-Chloro-2-(chloromethyl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(chloromethyl)cyclohex-1-ene is an organic compound with the molecular formula C7H10Cl2 It is a chlorinated derivative of cyclohexene, characterized by the presence of two chlorine atoms attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the chlorination of cyclohexene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at room temperature and yields the desired product through a substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(chloromethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclohexadiene derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclohexene derivatives with additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted cyclohexene derivatives.
Elimination Reactions: Products include cyclohexadiene derivatives.
Oxidation Reactions: Products include cyclohexene derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
1-Chloro-2-(chloromethyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(chloromethyl)cyclohex-1-ene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form double bonds. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(chloromethyl)cyclohexane: Similar in structure but lacks the double bond present in 1-Chloro-2-(chloromethyl)cyclohex-1-ene.
2-Chloro-3-(chloromethyl)cyclohex-1-ene: Another chlorinated cyclohexene derivative with a different substitution pattern.
Cyclohexene: The parent compound without any chlorine substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
76854-99-4 |
|---|---|
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
1-chloro-2-(chloromethyl)cyclohexene |
InChI |
InChI=1S/C7H10Cl2/c8-5-6-3-1-2-4-7(6)9/h1-5H2 |
Clé InChI |
QFSIYBKKWWBIRL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
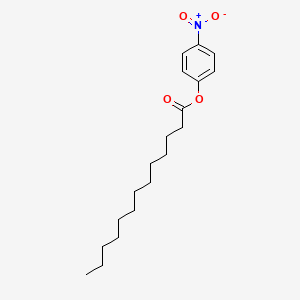
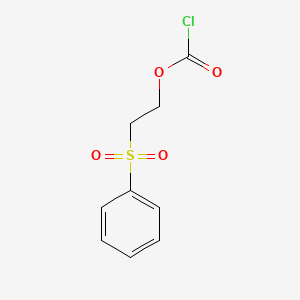
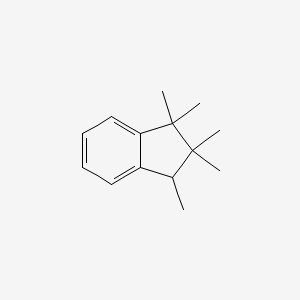
![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
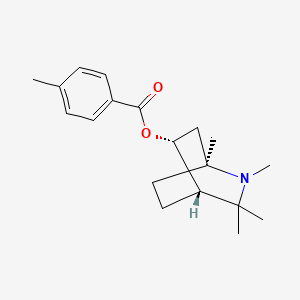
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

